molecular formula C8H7Cl2NaO4 B7945257 sodium;2-(2,4-dichlorophenoxy)acetate;hydrate

sodium;2-(2,4-dichlorophenoxy)acetate;hydrate

Cat. No.: B7945257
M. Wt: 261.03 g/mol
InChI Key: LNSAEWXPCBLGDX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

It is a crystalline powder with the molecular formula C8H5Cl2NaO3.H2O and a molecular weight of 261.03 . This compound is primarily used in research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2,4-Dichlorophenoxyacetate Monohydrate can be synthesized through the reaction of 2,4-Dichlorophenoxyacetic acid with sodium hydroxide. The reaction typically involves dissolving 2,4-Dichlorophenoxyacetic acid in water and then adding sodium hydroxide to form the sodium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Sodium 2,4-Dichlorophenoxyacetate Monohydrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring the production of high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,4-Dichlorophenoxyacetate Monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated phenoxyacetic acids, while reduction can produce less chlorinated derivatives.

Scientific Research Applications

Sodium 2,4-Dichlorophenoxyacetate Monohydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is employed in studies related to plant growth and development, as it is a known herbicide.

    Medicine: Research on its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It is used in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of Sodium 2,4-Dichlorophenoxyacetate Monohydrate involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones and disrupting normal growth processes. This leads to uncontrolled growth and eventually the death of the plant.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: The parent compound of Sodium 2,4-Dichlorophenoxyacetate Monohydrate.

    Methyl 2,4-Dichlorophenoxyacetate: A methyl ester derivative with similar herbicidal properties.

    2,4,5-Trichlorophenoxyacetic Acid: Another chlorinated phenoxyacetic acid with similar applications.

Uniqueness

Sodium 2,4-Dichlorophenoxyacetate Monohydrate is unique due to its specific sodium salt form, which enhances its solubility and stability compared to other derivatives. This makes it particularly useful in research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

sodium;2-(2,4-dichlorophenoxy)acetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3.Na.H2O/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;;/h1-3H,4H2,(H,11,12);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSAEWXPCBLGDX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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